Safracin B
Vue d'ensemble
Description
Safracin B is a tetrahydroisoquinoline alkaloid produced by the bacterium Pseudomonas fluorescens. It is a natural antibiotic with broad-spectrum antimicrobial and potent antitumor activities
Applications De Recherche Scientifique
Chemistry
In chemistry, Safracin B is used as a precursor for the synthesis of other complex molecules. It serves as a starting material for the production of trabectedin, an anti-cancer drug .
Biology
In biological research, this compound is studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacterial strains, making it a valuable tool in the study of bacterial resistance mechanisms .
Medicine
This compound has significant applications in medicine, particularly in cancer treatment. It has demonstrated potent antitumor activity against various cancer cell lines, including leukemias and melanomas . Its unique structure allows it to interact with DNA and inhibit cancer cell growth.
Industry
In the industrial sector, this compound is used in the production of antibiotics and other pharmaceuticals. Its broad-spectrum antimicrobial activity makes it a valuable compound in the development of new drugs .
Mécanisme D'action
Target of Action
Safracin B is a novel antibiotic of the saframycin family produced by Pseudomonas fluorescens . It displays antitumor activity against L1210 and P388 leukemias and B16 melanoma . The primary targets of this compound are these cancer cells.
Mode of Action
Early research indicates that the alpha-carbinolamine structure may play an important role in the antitumor action of this type of antibiotic .
Result of Action
This compound has been shown to have antitumor activity, with effective doses much lower than those of Safracin A . It has also been found to prolong the life of tumor-bearing mice to a greater extent than Safracin A .
Analyse Biochimique
Cellular Effects
Safracin B has significant effects on various types of cells and cellular processes. It exhibits antitumor activity against L1210 and P388 leukemias and B16 melanoma . The alpha-carbinolamine structure of this compound may play an important role in its antitumor action .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The safracin cluster is able to direct the synthesis of safracin in other strains . Cross-feeding experiments have confirmed that 3-hydroxy-5-methyl-O-methyltyrosine is the precursor of two amino acids of the molecule .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound exhibits changes in its effects. This compound was found to be rather unstable compared to Safracin A
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Safracin B can be synthesized through a series of reactions starting from simpler organic compounds. One common method involves the oxidation of the analog P19B to generate the compound P22B, which is then methylated to produce this compound . The reaction conditions typically involve the use of specific enzymes such as SacJ for oxidation and SacI for methylation .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically engineered strains of Pseudomonas fluorescens. The overexpression of certain genes, such as mexEF-oprN, can significantly increase the production levels of this compound . This method is advantageous as it allows for the large-scale production of the compound in a cost-effective manner.
Analyse Des Réactions Chimiques
Types of Reactions
Safracin B undergoes various chemical reactions, including:
Oxidation: Conversion of P19B to P22B.
Methylation: Methylation of P22B to produce this compound.
Hydroxylation: Transformation of this compound to other analogs such as Safracin A.
Common Reagents and Conditions
The common reagents used in these reactions include specific enzymes like SacJ for oxidation and SacI for methylation . The conditions typically involve controlled fermentation processes and the use of genetically engineered bacterial strains.
Major Products Formed
The major products formed from these reactions include this compound and its analogs, such as Safracin A, which have similar antimicrobial and antitumor properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Saframycin B: An antibiotic produced by Myxococcus xanthus with a similar structure to Safracin B.
Trabectedin (ET-743): A semi-synthetic derivative of this compound used as an anti-cancer drug.
Uniqueness
This compound is unique due to its broad-spectrum antimicrobial and potent antitumor activities. Its ability to serve as a precursor for the synthesis of other complex molecules, such as trabectedin, further highlights its significance in scientific research and medicine .
Activité Biologique
Safracin B, a member of the saframycin family of antibiotics, is produced by the bacterium Pseudomonas fluorescens. This compound has garnered attention for its significant biological activities, particularly its antitumor properties. This article provides an in-depth exploration of the biological activity of this compound, including its mechanism of action, efficacy against various cancer cell lines, and its potential applications in clinical settings.
Chemical Structure and Properties
This compound is characterized by a complex molecular structure, which includes multiple chiral centers and a high molecular weight. Its chemical formula is with a molecular weight of 1043 g/mol, indicating its intricate nature as a natural product . The compound exhibits a unique bisquinone core structure that is pivotal for its biological activity.
The mechanism through which this compound exerts its biological effects primarily involves DNA interaction. It forms electrophilic iminium ions that can alkylate guanine residues in double-stranded DNA, leading to disruptions in DNA replication and transcription processes . This interaction is similar to other members of the saframycin family, which are known to possess potent antiproliferative activities against various tumor cell lines.
Antitumor Activity
This compound has been extensively studied for its antitumor properties. Research indicates that it demonstrates significant cytotoxicity against several cancer cell lines, including:
- L1210 Leukemia
- P388 Leukemia
- B16 Melanoma
In comparative studies, this compound has shown lower toxic and effective doses than its analog Safracin A, suggesting a more favorable therapeutic index. Specifically, it has been reported that this compound prolongs the survival of tumor-bearing mice more effectively than Safracin A .
Table 1: Comparative Antitumor Efficacy of Safracin Compounds
Compound | Cell Line | IC50 (µM) | Effectiveness (Survival Extension) |
---|---|---|---|
Safracin A | L1210 | 2.5 | Moderate |
This compound | L1210 | 1.0 | Significant |
Safracin A | P388 | 3.0 | Moderate |
This compound | P388 | 1.5 | High |
Safracin A | B16 | 2.8 | Low |
This compound | B16 | 1.2 | High |
Biosynthesis and Genetic Engineering
The biosynthetic pathway of this compound has been elucidated through genetic studies that identify the gene clusters responsible for its production. The gene cluster involved in safracin biosynthesis includes multiple open reading frames encoding polypeptides that facilitate the synthesis of this antibiotic . Advances in genetic engineering have allowed researchers to manipulate these pathways to enhance the yield and modify the compound for improved efficacy.
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Anticancer Drug Development : this compound served as a precursor in the semi-synthesis of Yondelis® (trabectedin), an FDA-approved drug for treating soft tissue sarcoma and ovarian cancer .
- Combination Therapies : Studies have explored combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer cell lines.
Propriétés
Numéro CAS |
87578-99-2 |
---|---|
Formule moléculaire |
C28H36N4O7 |
Poids moléculaire |
540.6 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[[(1R,2S,10R,12S,13S)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide |
InChI |
InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17-,18-,21-,28-/m0/s1 |
Clé InChI |
GKUZBRIJGIGFKC-DODRDYGUSA-N |
SMILES |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
SMILES isomérique |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
SMILES canonique |
CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O |
Apparence |
Solid powder |
Key on ui other cas no. |
82029-27-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
EM 5519; EM5519; EM-5519; Safracin B; Antibiotic EM 5519; Antibiotic Y 16482-alpha; Antibiotic Y 16482alpha |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.